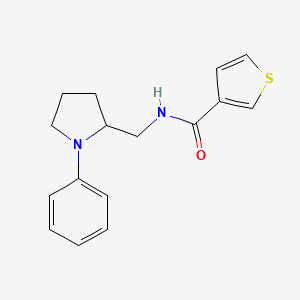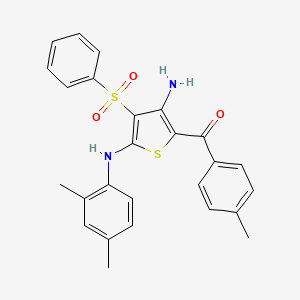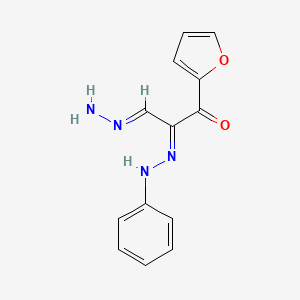
N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiophene ring is a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of this compound involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . In a previous study, analogs were synthesized with short alkyl chains instead of the n-dodecyl group in the tail part .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiophene ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring has a formula of C4H4S .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation reactions and functionalization of preformed pyrrolidine rings . The alkyl chain in the tail part plays an essential role in the activity of the synthesized analogs .Aplicaciones Científicas De Investigación
Antiviral Activity
Compounds structurally related to N-((1-phenylpyrrolidin-2-yl)methyl)thiophene-3-carboxamide have been explored for their potential antiviral activities. For instance, derivatives of pyrrolidine-carboxamide have shown promise as anti-HIV agents. One study describes a potential anti-HIV compound, highlighting the importance of the pyrrolidine and carboxamide groups in inhibiting the virus's reverse transcriptase enzyme, a key target in HIV therapy (R. Tamazyan et al., 2007).
Antimicrobial and Antibacterial Properties
Several studies have synthesized and tested the antimicrobial and antibacterial properties of thiophene-carboxamide derivatives. For example, a study demonstrated the synthesis of thiophenyl pyrazoles and isoxazoles with significant antibacterial activity against B. subtilis and antifungal activity against A. niger, showcasing the versatility of these compounds in developing new antimicrobial agents (D. Sowmya et al., 2018).
Anticancer Potential
Research into thiophene-carboxamide derivatives has also extended into the exploration of their anticancer properties. For instance, compounds with the thiophene-2-carboxamide moiety have been studied for their ability to overcome cancer chemoresistance through mechanisms such as inhibition of angiogenesis and the efflux pump activity of P-glycoprotein, offering insights into novel cancer treatment strategies (Ramesh Mudududdla et al., 2015).
Enzyme Inhibition for Neurodegenerative Diseases
Another area of application is the design and synthesis of thiophene-2-carboxamide derivatives as enzyme inhibitors, specifically targeting cholinesterase enzymes for the treatment of neurodegenerative diseases like Alzheimer's. These studies highlight the compounds' potential as dual inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in the pathogenesis of Alzheimer's disease (Naghmana Kausar et al., 2021).
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJJEMIQRISSMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-{[2-(Prop-2-enamido)ethyl]carbamoyl}piperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2815040.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2815041.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2815044.png)
![1-(3-methoxypropyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2815046.png)

![1-[1-(Difluoromethyl)-1{h}-pyrazol-3-yl]-{n}-methylmethanamine hydrochloride](/img/structure/B2815048.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(isoxazol-4-yl)propyl)acetamide](/img/structure/B2815049.png)
![N-(4-ethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2815050.png)
![Ethyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2815051.png)
![1-[3-(4-Methylpiperazino)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2815052.png)


